[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-
Overview
Description
“[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” is a derivative of biphenyl compounds. Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
Synthesis Analysis
The synthesis of biphenyl compounds often involves multiple steps. For instance, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring with the net result that one of the aromatic protons is replaced by an alkyl group .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can be analyzed using various techniques. For instance, the InChI code for a similar compound, 4-Propylbiphenyl, is InChI=1S/C15H16/c1-2-6-13-9-11-15 (12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
.
Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can be determined using various techniques. For example, the molecular weight of a similar compound, 4-Propylbiphenyl, is 196.29 g/mol .
Scientific Research Applications
Regioselectivity Control in Chemical Synthesis
[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- is significant in the field of chemical synthesis. Fedyushin et al. (2017) explored the Birch reductive alkylation of biphenyl-4-carbonitrile, leading to various alkylated 1,4-dihydroderivatives. The study emphasized the orientation of alkyl fragment incorporation into the biphenyl-4-carbonitrile scaffold, demonstrating its importance in nucleophilic reactions (SN2 mechanism) (Fedyushin et al., 2017).
Synthesis from Biphenyl-4-carboxamide
The transformation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide was investigated by Shen Yong-jia (2009), highlighting an environmentally unfriendly but effective dehydrating reaction using thionyl chloride. This research provides insights into the chemical synthesis and potential environmental considerations in the production of biphenyl-4-carbonitrile (Shen Yong-jia, 2009).
Mechanism of Action
- COX-1 is an enzyme involved in the biosynthesis of prostaglandins, which play crucial roles in inflammation, pain, and homeostasis .
- Downstream effects include decreased production of thromboxanes (involved in platelet aggregation) and prostaglandins (involved in inflammation and pain) in various tissues .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Safety and hazards associated with “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can vary depending on the specific compound and its intended use. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The future directions for “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” could involve further exploration of its potential applications in various fields. For instance, small molecular weight bioactive compounds produced from microbial origin possess dual roles, acting as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). Hence, the bioactive compounds produced from microbial origin are a promising source of future therapeutics .
Properties
IUPAC Name |
4-(4-propylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMPTZWVMVMELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069285 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-76-3 | |
Record name | 3CB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58743-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058743763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-propyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of 4-Propyl-4'-cyanobiphenyl and its homologous series?
A1: 4-Propyl-4'-cyanobiphenyl belongs to a family of compounds called 4'-alkyl-4-cyanobiphenyls, often referred to as the "K" series. Research indicates that the first four members of this series, including 4-Propyl-4'-cyanobiphenyl (K9), display monotropic mesophases. [] This means these compounds exhibit liquid crystal phases only when cooling from an isotropic liquid state, unlike higher homologues that demonstrate thermodynamically stable mesophases upon heating. [] Although no isomorphic crystal structures were observed within the closely related 4’-alkoxy-4-cyanobiphenyls (the "M" series), detailed X-ray diffraction studies have provided insights into the molecular geometry and crystal packing of these compounds. [] Understanding these structural aspects is crucial for deciphering the relationship between molecular arrangement and liquid crystal behavior.
Q2: How does the alkyl chain length in 4'-alkyl-4-cyanobiphenyls affect their mesophase stability?
A2: Studies on the "K" series, which includes 4-Propyl-4'-cyanobiphenyl (K9), reveal a distinct trend in mesophase behavior. While the first four members exhibit monotropic mesophases, the higher homologues (K15-K36) display thermodynamically stable mesophases. [] This suggests that increasing the alkyl chain length beyond a certain point promotes the formation of stable liquid crystal phases over a wider temperature range. This knowledge is fundamental for designing liquid crystal mixtures with specific phase transition temperatures and properties.
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